molecular formula C20H24FN3O B5460381 N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No.: B5460381
M. Wt: 341.4 g/mol
InChI Key: CNCDWCMAOWRMAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the piperazine intermediate with 2,4-dimethylphenyl isocyanate.

    Attachment of the 3-fluorobenzyl group: The final step involves the reaction of the intermediate with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing similar reaction conditions but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate biological pathways, leading to the observed pharmacological effects. The exact molecular targets and pathways would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-4-benzyl-1-piperazinecarboxamide: Lacks the fluorine atom, which may affect its pharmacological properties.

    N-(2,4-dimethylphenyl)-4-(3-chlorobenzyl)-1-piperazinecarboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and biological activity.

Uniqueness

N-(2,4-dimethylphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is unique due to the presence of the fluorine atom, which can influence its electronic properties, reactivity, and interactions with biological targets.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-15-6-7-19(16(2)12-15)22-20(25)24-10-8-23(9-11-24)14-17-4-3-5-18(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCDWCMAOWRMAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.